![molecular formula C21H22N2O4S2 B2987878 methyl 6-methyl-2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 685130-38-5](/img/structure/B2987878.png)
methyl 6-methyl-2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
The compound “methyl 6-methyl-2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” is a complex organic molecule. It has a molecular formula of C22H21F3N2O4S2 and an average mass of 498.538 Da . The structure of the compound includes a benzothiophene and a benzothiazin group, both of which are heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The benzothiophene and benzothiazin rings are notable features, and the compound also includes a trifluoromethyl group, an acetyl group, and an amino group .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of derivatives related to methyl 6-methyl-2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been a subject of interest due to their potential biological activities. For instance, compounds synthesized from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have been investigated for their antibacterial, antifungal, and anti-inflammatory activities. Some of these compounds exhibit promising biological activity, suggesting potential applications in developing new therapeutic agents (Narayana, Ashalatha, Raj, & Kumari, 2006). Similarly, N-substituted-3-chloro-2-azetidinones, synthesized from 2-aminobenzothiazole derivatives, showed good to moderate antibacterial activity, although no activity against the fungal species tested was observed (Chavan & Pai, 2007).
Antitumor Activities
The exploration of benzothiazoles for their antitumor activities has been a significant focus. Studies on 2-(4-acylaminophenyl)benzothiazoles revealed insights into the metabolism and the role of acetylation in their antitumor activities. These compounds, particularly when N-acylated, retain selective antitumor activity, highlighting the importance of metabolic transformations in their effectiveness against certain cancer cell lines (Chua et al., 1999). This suggests that methyl 6-methyl-2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and its derivatives could be potential candidates for antitumor drug development.
Chemical Reactions and Synthesis
The compound and its derivatives are also valuable in studying unique chemical reactions and synthesis pathways. For example, reactions involving methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate showcase the versatility of similar structures in producing a variety of esters through different chemical treatments (Irikawa et al., 1989). Moreover, the synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones from related compounds demonstrates the potential for creating a wide range of heterocyclic compounds with various applications (Koza et al., 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 6-methyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-11-7-8-12-15(9-11)29-20(18(12)21(26)27-2)23-17(24)10-16-19(25)22-13-5-3-4-6-14(13)28-16/h3-6,11,16H,7-10H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKQAXUBRATXQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3C(=O)NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-methyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
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